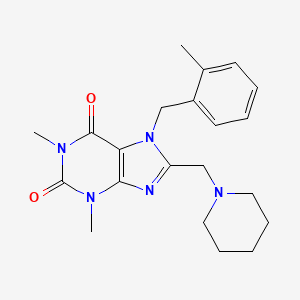

1,3-dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Übersicht

Beschreibung

1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of the purine core, followed by the introduction of the piperidin-1-ylmethyl group through nucleophilic substitution. The final step often involves the addition of the 2-methylbenzyl group under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are crucial to minimize by-products and ensure high purity of the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the purine core or the substituent groups, potentially altering the compound’s pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the functional groups attached to the purine core.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

The compound 1,3-dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered interest in various scientific research applications. This article aims to explore its applications in medicinal chemistry, particularly focusing on its potential therapeutic uses and mechanisms of action.

Neuroprotective Effects

Recent studies have indicated that derivatives of purine compounds exhibit neuroprotective properties. For instance, research has shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

Anti-inflammatory Properties

Compounds with a purine structure have been investigated for their anti-inflammatory effects. Inhibition of pro-inflammatory cytokines and modulation of immune responses are critical in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The specific compound may exhibit similar properties, contributing to its potential use in managing inflammatory disorders .

Cardiovascular Applications

Methylxanthines are known to affect cardiovascular function by acting as vasodilators and influencing heart rate. The compound's ability to modulate adenosine receptors could be beneficial in treating conditions like hypertension and heart failure. Research has suggested that such compounds can improve endothelial function and reduce vascular resistance .

Anticancer Activity

Emerging evidence suggests that purine derivatives may possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. The specific compound may interact with signaling pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study focusing on similar methylxanthine derivatives demonstrated significant inhibition of AChE activity (IC50 = 0.089 µM), highlighting their potential as therapeutic agents for Alzheimer's disease management . This provides a foundation for exploring the neuroprotective effects of the compound discussed.

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of purine derivatives revealed their ability to reduce cytokine production in vitro. Such findings suggest that the compound may modulate immune responses effectively, warranting further exploration in clinical settings for inflammatory diseases .

Comparative Analysis Table

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Neuroprotection | AChE inhibition | Enhanced cognitive function |

| Anti-inflammatory | Cytokine modulation | Reduction in inflammation |

| Cardiovascular | Adenosine receptor modulation | Improved blood flow and reduced hypertension |

| Anticancer | Induction of apoptosis | Inhibition of tumor growth |

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, affecting biochemical pathways. The substituent groups can enhance binding affinity or selectivity, modulating the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Caffeine (1,3,7-trimethylxanthine): Shares the purine core but with different substituents.

Theophylline (1,3-dimethylxanthine): Similar structure but lacks the 2-methylbenzyl and piperidin-1-ylmethyl groups.

Theobromine (3,7-dimethylxanthine): Another related compound with a simpler substitution pattern.

Uniqueness: 1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biologische Aktivität

1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its structure suggests potential biological activity, particularly in neuropharmacology and enzyme inhibition. This article reviews the biological activities associated with this compound, focusing on its effects on acetylcholinesterase (AChE) and other relevant biological targets.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, making it a target for treating neurodegenerative diseases such as Alzheimer's.

Research Findings:

Recent studies have shown that derivatives of purine compounds exhibit varying degrees of AChE inhibition. For instance, a related compound demonstrated an IC50 value of 0.089 µM, indicating potent AChE inhibitory activity . While specific data for this compound is limited, its structural similarity to known AChE inhibitors suggests potential efficacy.

Table 1: Comparison of AChE Inhibition Potency Among Related Compounds

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 0.089 | |

| Galantamine | 4.9 | |

| Other methylxanthines | Varies |

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders and cognitive impairments. The presence of a piperidine moiety is often associated with increased bioactivity in the central nervous system (CNS).

Case Studies

While direct clinical studies on this specific compound are scarce, analogous compounds have been investigated for their neuroprotective properties. For example:

- Study on Methylxanthines: Research indicated that methylxanthines can act as neuroprotective agents by enhancing synaptic plasticity and reducing neuroinflammation .

- In Vitro Studies: Various purine derivatives were tested against human tumor cell lines and showed promising cytotoxic effects, suggesting that structural modifications can lead to enhanced biological activity .

Analyse Chemischer Reaktionen

Alkylation and Substitution Reactions

The piperidinylmethyl and 2-methylbenzyl substituents serve as key sites for alkylation and nucleophilic substitution.

Key Findings :

-

The 8-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) .

-

Piperidine and benzyl groups enhance solubility in polar aprotic solvents, facilitating reactions in DMF or THF.

Oxidation and Reduction

The purine core and substituents undergo redox transformations under controlled conditions.

Key Findings :

-

Oxidation typically requires strong agents like KMnO₄, while reductions are less documented but inferred from similar structures .

Multi-Component Reactions (A³-Coupling)

The compound participates in copper-catalyzed three-component reactions to introduce propargylamine moieties.

| Components | Reagents/Conditions | Product/Outcome | Yield | Source |

|---|---|---|---|---|

| Alkyne, formaldehyde, amine | Cu(OAc)₂, THF, 75°C | 8-(3-(Diethylamino)prop-1-yn-1-yl) derivatives | 94% |

Example :

7-(Prop-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione reacts with formaldehyde and diethylamine to yield 8-(3-(diethylamino)prop-1-yn-1-yl) derivatives .

Piperidine Modifications

The piperidine ring undergoes quaternization or substitution:

Benzyl Group Reactivity

The 2-methylbenzyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation).

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions.

-

Acid/Base Sensitivity : The purine ring hydrolyzes under strongly acidic or basic conditions.

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-15-9-5-6-10-16(15)13-26-17(14-25-11-7-4-8-12-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h5-6,9-10H,4,7-8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJKGFYTZJQOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.